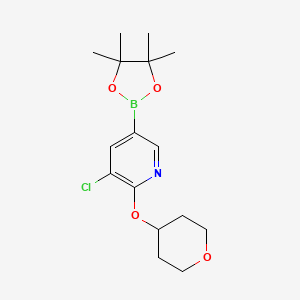
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a useful research compound. Its molecular formula is C16H23BClNO4 and its molecular weight is 339.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound characterized by its unique molecular structure. With a molecular formula of C16H23BClNO4 and a molecular weight of 339.6 g/mol, this compound features a pyridine ring with multiple functional groups that suggest potential biological activity and applications in medicinal chemistry.
Structural Features
The compound contains:
- Chloro Group : Positioned at the 3rd position of the pyridine ring.
- Tetrahydro-2H-pyran Moiety : Attached via an ether linkage at the 2nd position.
- Dioxaborolane Group : Present at the 5th position, which is known for its reactivity and potential interactions in biological systems.
These structural elements contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The presence of the chloro and tetrahydro-pyran groups may facilitate binding to specific targets, influencing biological pathways such as enzyme inhibition or receptor activation.
Potential Applications
- Medicinal Chemistry : Due to its unique structure, this compound may serve as a lead compound in drug development targeting various diseases.
- Enzyme Interaction Studies : It can be used to investigate enzyme kinetics and mechanisms due to its potential as a ligand in biochemical assays.
- Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), suggesting that this compound may also exhibit such activity .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Biological Activity | References |
|---|---|---|
| Compound A | HDAC Inhibitor | |
| Compound B | Enzyme Inhibitor | |
| Compound C | Receptor Agonist |
These findings suggest that the unique structural features of this compound may enhance its bioactivity compared to other similar compounds.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Pyridine Ring : Utilizing precursors such as chloropyridine.
- Introduction of Functional Groups : Employing nucleophilic substitution reactions to attach the tetrahydro-pyran and dioxaborolane moieties.
Optimization of these synthetic routes is crucial for achieving high yields and purity necessary for biological testing.
Propiedades
Fórmula molecular |
C16H23BClNO4 |
|---|---|
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
3-chloro-2-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BClNO4/c1-15(2)16(3,4)23-17(22-15)11-9-13(18)14(19-10-11)21-12-5-7-20-8-6-12/h9-10,12H,5-8H2,1-4H3 |
Clave InChI |
XRTPZTLHXOFEQS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















